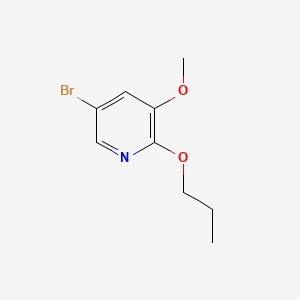

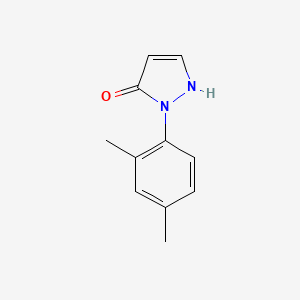

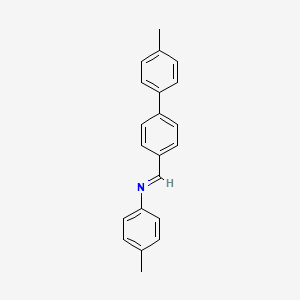

![molecular formula C16H22N2O2 B597072 tert-Butilo espiro[indolina-2,3'-pirrolidina]-1'-carboxilato CAS No. 1255574-67-4](/img/structure/B597072.png)

tert-Butilo espiro[indolina-2,3'-pirrolidina]-1'-carboxilato

Descripción general

Descripción

The compound “tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate” is a complex organic molecule that contains an indoline and pyrrolidine ring structure . Indoline is a heterocyclic organic compound that contains a benzene ring fused to a nitrogen-containing pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom . The “tert-Butyl” part refers to a functional group (C(CH3)3) attached to the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate” would depend on its specific structure. Tert-butyl alcohol, a related compound, is a colorless solid that melts near room temperature and has a camphor-like odor .

Aplicaciones Científicas De Investigación

Procesos de Diseño de Fármacos

Los andamios de espiroindol y espirooxindol son compuestos espiroheterocíclicos muy importantes en los procesos de diseño de fármacos . Tienen bioactividad contra células cancerosas, microbios y diferentes tipos de enfermedades que afectan al cuerpo humano .

Objetivos Biológicos

Debido a su naturaleza tridimensional inherente y su capacidad para proyectar funcionalidades en las tres dimensiones, se han convertido en objetivos biológicos .

Creación de Nuevos Agentes Terapéuticos

La introducción de nuevos procedimientos sintéticos ha sido un campo de investigación activo de la química orgánica durante más de un siglo y será útil para crear nuevos agentes terapéuticos .

Esqueletos Centrales de Muchas Alcaloides

Estos importantes andamios se conocen como los esqueletos centrales de muchos alcaloides con actividad farmacéutica potencial .

Precursores Sintéticos para Diversos Tipos de Medicamentos

Los sistemas espirocíclicos también se pueden utilizar como precursores sintéticos para la producción de diversos tipos de medicamentos .

Síntesis Respetuosa con el Medio Ambiente

Se ha desarrollado una reacción de anulación [4 + 2] sobre agua entre la sal de 2-metil-3H-indolium y la α-bromo N-acil hidrazona. La estrategia respetuosa con el medio ambiente proporciona el primer acceso fácil a andamios de espiro (indolina-2,3′-hidropiridazina) .

Mecanismo De Acción

Target of Action

Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate is a type of spirooxindole, which are known to have significant bioactivity against cancer cells, microbes, and various diseases . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spirooxindoles, in general, are known to interact with their targets, leading to changes at the molecular level .

Biochemical Pathways

Spirooxindoles, including Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate, are known to affect various biochemical pathways. For instance, some spirooxindoles show microtubule assembly inhibition, and others dampen the operation of muscarinic serotonin receptors . These affected pathways can lead to a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Result of Action

Spirooxindoles, in general, are known to inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting activities of normal cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate. For instance, the use of water as the sole solvent in the synthesis of certain spirooxindoles has been found to remarkably improve the reaction efficiency and chemoselectivity . This suggests that the action of Tert-Butyl spiro[indoline-2,3’-pyrrolidine]-1’-carboxylate could also be influenced by environmental factors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate in laboratory experiments has several advantages. It is relatively inexpensive and can be synthesized easily in the laboratory. It is also stable and has a long shelf life. However, there are some limitations to the use of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate in laboratory experiments. It is not soluble in water, which can limit its use in aqueous systems. Additionally, it is not very soluble in organic solvents, which can limit its use in organic synthesis.

Direcciones Futuras

The potential future directions for research on tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate are numerous. One potential direction is to investigate the potential of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate as an anti-cancer agent. Another potential direction is to investigate the potential of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate as a drug delivery agent. Additionally, further research into the biochemical and physiological effects of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate could provide insight into its potential therapeutic applications. Finally, further research into the synthesis of tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate could lead to improved methods of synthesis and increased yields.

Métodos De Síntesis

Tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate can be synthesized through several different methods, including the condensation of indoline-2,3'-pyrrolidine-1'-carboxylic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) and the product is isolated by column chromatography. Other methods of synthesis include the reaction of indoline-2,3'-pyrrolidine-1'-carboxylic acid with an alkyl halide in the presence of a base such as potassium carbonate, or the reaction of indoline-2,3'-pyrrolidine-1'-carboxylic acid with a tert-butyl halide in the presence of a base such as sodium hydroxide.

Propiedades

IUPAC Name |

tert-butyl spiro[1,3-dihydroindole-2,3'-pyrrolidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-9-8-16(11-18)10-12-6-4-5-7-13(12)17-16/h4-7,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOICJXSOFFVKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682163 | |

| Record name | tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-67-4 | |

| Record name | Spiro[2H-indole-2,3′-pyrrolidine]-1′-carboxylic acid, 1,3-dihydro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1,3-dihydro-1'H-spiro[indole-2,3'-pyrrolidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

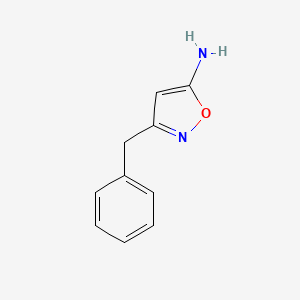

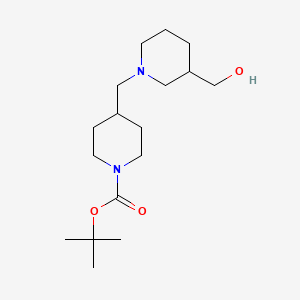

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)

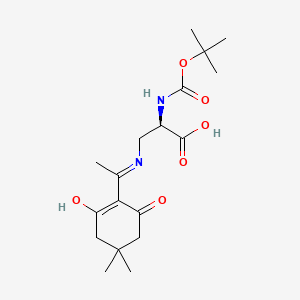

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)

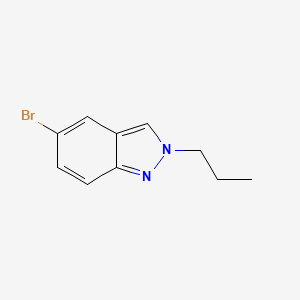

![Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B596998.png)